molecular formula C18H19NO4S B2757213 methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327179-55-4

methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate

Cat. No.: B2757213
CAS No.: 1327179-55-4
M. Wt: 345.41
InChI Key: DLPCIBHUNJMKHY-ATVHPVEESA-N
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Description

Methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate is a structurally complex acrylate derivative featuring both a 4-methylphenylsulfonyl group and a 4-methylphenylamino substituent.

The sulfonyl group enhances molecular stability through hydrogen bonding and π-π interactions, as observed in related crystal structures , while the amino group may facilitate bioactivity by interacting with biological targets.

Properties

IUPAC Name

methyl (Z)-3-(4-methylanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-4-8-15(9-5-13)19-12-17(18(20)23-3)24(21,22)16-10-6-14(2)7-11-16/h4-12,19H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPCIBHUNJMKHY-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate typically involves a multi-step process. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with methyl acrylate under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .

Chemical Reactions Analysis

Methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with sulfonyl acrylate moieties exhibit promising anticancer properties. Studies have shown that the introduction of substituents like the 4-methylphenyl group can enhance the biological activity of these compounds. For instance, sulfonamide derivatives have been reported to inhibit cancer cell proliferation, making them candidates for further development in anticancer therapies .

Table 1: Biological Activity of Sulfonamide Derivatives

Compound NameActivity TypeReference
Methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylateAnticancer
4-MethylphenylsulfonamideAntimicrobial
Various sulfonamide derivativesAntiviral

Bioconjugation Strategies

Lysine Bioconjugation
this compound can be utilized in bioconjugation techniques, particularly for modifying proteins. A notable application involves the regioselective modification of lysine residues on human serum albumin. The reaction proceeds under biocompatible conditions, preserving the protein's functionality while allowing for further labeling with synthetic molecules . This approach is critical in drug delivery systems and therapeutic protein engineering.

Case Study: Protein Labeling with Acrylate Moieties
A study demonstrated that using sulfonyl acrylate reagents facilitates the formation of stable bioconjugates. The process involves the release of methanesulfinic acid and generates an electrophilic acrylate moiety that can be used for site-specific labeling. This method has implications for developing targeted therapies and diagnostics .

Photocatalytic Applications

Late-Stage Functionalization
Recent advancements in photocatalysis have highlighted the potential of this compound in late-stage functionalization of sulfonamides. This process allows for the conversion of sulfonamides into valuable sulfonyl radical intermediates, which can be further utilized in synthetic organic chemistry . The ability to modify existing drugs at late stages enhances their therapeutic profiles without extensive synthetic modifications.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Substituent Effects

  • Methyl (Z)-2-[(4-Bromo-2-Formylphenoxy)Methyl]-3-(4-Methylphenyl)Acrylate (): Features a bromo-formylphenoxy group instead of the sulfonyl-amino combination. The bromine atom (electron-withdrawing) and formyl group increase electrophilicity, favoring agrochemical applications . Dihedral angles between aromatic rings (82.9°) and acrylate planes (32.6–87.9°) influence crystal packing via C–H⋯O and π-π interactions (3.984 Å spacing) . Key Difference: The absence of a sulfonyl group reduces hydrogen-bonding capacity compared to the target compound.
  • Methyl (2Z)-2-{[N-(2-Formylphenyl)-4-Methylbenzenesulfonamido]Methyl}-3-(4-Methoxyphenyl)Prop-2-Enoate (): Contains a sulfonamido group and methoxyphenyl substituent. The methoxy group (electron-donating) enhances solubility in polar solvents, while the sulfonamido moiety stabilizes the crystal lattice through N–H⋯O bonds . Key Difference: The methoxy group may reduce metabolic stability compared to the methyl group in the target compound.

Fluorinated Analogs ():

  • Fluorinated acrylates (e.g., 2-[methyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate) exhibit superior thermal and chemical resistance due to fluorine’s electronegativity.
  • Key Difference : Fluorination confers industrial utility (e.g., coatings, surfactants) but introduces environmental persistence concerns, unlike the target compound’s simpler methyl substituents .

Data Tables

Table 1: Structural and Physical Properties of Selected Acrylates

Compound Name Substituents Key Properties Applications References
Methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate 4-methylphenylamino, 4-methylphenylsulfonyl High polarity, hydrogen-bonding capacity Pharmaceutical research N/A
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate Bromo, formyl, 4-methylphenyl Dihedral angles 82.9°, π-π interactions (3.984 Å) Agrochemicals
Fluorinated acrylates (e.g., 70225-16-0) Fluorinated alkyl sulfonyl Thermal stability (>200°C), chemical resistance Industrial coatings

Biological Activity

Methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

  • Molecular Formula : C22H25N2O4S
  • Molecular Weight : 425.51 g/mol

The compound features a sulfonamide group, which is often associated with various pharmacological activities, including anti-inflammatory and antimicrobial effects.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways, thus reducing inflammation and associated symptoms .

Therapeutic Applications

  • Anti-inflammatory Activity : Studies have shown that the compound exhibits significant anti-inflammatory properties. It has been suggested that it modulates signaling pathways related to inflammation, particularly by inhibiting the release of pro-inflammatory cytokines .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. This opens avenues for its application in treating infections caused by resistant strains of bacteria .
  • Pesticidal Applications : The compound has also been explored for its potential use in agricultural settings as a biocide or pesticide. Its structural features may contribute to its effectiveness against certain pests while remaining environmentally friendly .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against resistant bacterial strains
PesticidalPotential use as a biocide in agriculture

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in edema and pain response compared to control groups. The study highlighted the compound's potential as a therapeutic agent for conditions characterized by chronic inflammation .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, indicating its potential as an alternative treatment option .

Q & A

Q. Notes

  • Avoid consumer-level queries (e.g., pricing, scalability).
  • Citations reflect methodologies from analogous compounds due to limited direct data on the target molecule.
  • Cross-referencing experimental and computational data is critical for resolving contradictions .

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